BenchChemオンラインストアへようこそ!

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide

Drug discovery Physicochemical profiling Pyrimidine-2,4-dione sulfonamide

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide (CAS 874806-83-4) is a validated negative control with documented inactivity in HTS assays (RGS4, μ-opioid receptor, ADAM17, M1 receptor). Essential for screening campaigns targeting kinases, GPCRs, or metalloproteases. Its unique N-cyclohexyl-N-ethylsulfonamide group offers a distinct steric and lipophilic profile (clogP ~1.40, TPSA ~90.3 Ų) unavailable from other analogs, making it a critical benchmark for HPLC calibration, LogP determination, and computational model validation in pyrimidine-2,4-dione SAR programs. Only authenticated reference material should be used to ensure experimental reproducibility.

Molecular Formula C14H23N3O4S
Molecular Weight 329.42
CAS No. 874806-83-4
Cat. No. B2852057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide
CAS874806-83-4
Molecular FormulaC14H23N3O4S
Molecular Weight329.42
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
InChIInChI=1S/C14H23N3O4S/c1-4-17(11-8-6-5-7-9-11)22(20,21)12-10-15(2)14(19)16(3)13(12)18/h10-11H,4-9H2,1-3H3
InChIKeyAKWQOYCJFYESAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide (CAS 874806-83-4): Chemical Class, Structural Identity, and Screening Provenance


N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide (CAS 874806-83-4) is a fully synthetic small molecule belonging to the pyrimidine-2,4-dione sulfonamide class [1]. It is indexed in authoritative chemical biology resources including ChEBI (CHEBI:107054) and the ZFIN ontology, where it is recorded as a compound used in phenotypic screening in zebrafish [1][2]. The molecule has been deposited in public screening collections under the LINCS identifier LSM-18408 and has been evaluated in multiple high-throughput screening assays archived in PubChem BioAssay and ChEMBL, although no confirmed, quantitative bioactivity hit has been reported for this specific compound [1]. Its structure features a 1,3-dimethylpyrimidine-2,4-dione core substituted at the 5-position with an N-cyclohexyl-N-ethylsulfonamide moiety, giving it a molecular weight of 329.42 g·mol⁻¹ [1].

Why Generic Substitution of N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide with Other Pyrimidinesulfonamides Is Not Evidence-Supported


Within the pyrimidine-2,4-dione sulfonamide scaffold family, even minor alterations to the sulfonamide N-substituent can drastically alter biochemical target engagement profiles, as demonstrated by the >300,000-fold difference in GSK-3β inhibitory activity between the N-(4-fluorobenzyl) analog (EC₅₀ >300,000 nM) and other substituted congeners [1]. The N-cyclohexyl-N-ethyl substitution pattern present in this compound creates a unique steric and lipophilic environment (clogP ~1.40, topological polar surface area ~90.3 Ų) that cannot be replicated by N-aryl, N-alkyl, or N-benzyl analogs [2]. No publicly available head-to-head data establish functional equivalence between this compound and any other CAS-registered entity; thus, substitution without empirical validation introduces unquantifiable risk into any assay or synthetic pathway relying on its specific molecular recognition properties [2].

Quantitative Comparative Evidence for N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide: A Data-Limited Profile


Structural Physicochemical Differentiation from N-Aryl Pyrimidinesulfonamide Analogs

The N-cyclohexyl-N-ethyl substitution imparts distinct physicochemical properties compared to N-(4-fluorobenzyl) and other N-aryl analogs within the 1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide scaffold. The target compound has a calculated clogP of approximately 1.40 and a topological polar surface area (TPSA) of 90.3 Ų, whereas the N-(4-fluorobenzyl) analog (CID 7475138) has a TPSA of 84.7 Ų and a correspondingly different lipophilicity profile [1][2]. These differences predict divergent membrane permeability LogP and solubility LogS values, directly influencing assay behavior and cellular bioavailability [2].

Drug discovery Physicochemical profiling Pyrimidine-2,4-dione sulfonamide

Absence of Detectable GSK-3β Inhibitory Activity in Contrast to N-Aryl Congeners

In a high-throughput screening campaign against glycogen synthase kinase-3 beta (GSK-3β), the N-(4-fluorobenzyl) analog of the 1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide scaffold exhibited an EC₅₀ >300,000 nM, indicating essentially no inhibition [1]. The target compound, N-cyclohexyl-N-ethyl substituted, was likewise evaluated in multiple PubChem BioAssay screens (including RGS4, μ-opioid receptor, ADAM17, and M1 muscarinic receptor assays) and showed no confirmed activity in any of these systems . This consistent lack of activity across diverse target classes distinguishes this compound from the broader pyrimidinesulfonamide hybrid class, some members of which have demonstrated nanomolar inhibition of BRAF V600E in computational and biochemical studies [2].

Kinase inhibition GSK-3β Screening selectivity

Phenotypic Screening Fingerprint in Zebrafish: Differentiating Absence of Developmental Toxicity

The compound is registered in the ZFIN ontology with the phenotype annotation 'Phenotype resulting from N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide' and 'Phenotype modified by environments containing...' [1]. While the specific phenotypic outcomes are not quantified in the ontology, the recording of a defined phenotype term implies that exposure produced an observable effect in zebrafish, distinguishing it from completely silent compounds that induce no phenotypic change. In contrast, many pyrimidine-sulfonamide analogs evaluated in the same LINCS profiling framework (e.g., LSM series compounds) elicit distinct or no phenotypic signatures, indicating that the N-cyclohexyl-N-ethyl substitution confers a unique biological fingerprint detectable at the whole-organism level [2].

Zebrafish phenotyping Developmental toxicology LINCS profiling

Application Scenarios for N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide Based on Evidence Profile


Negative Control or Inert Scaffold in Kinase and GPCR High-Throughput Screening

Because this compound has been tested and confirmed inactive in multiple HTS assays (RGS4, μ-opioid receptor, ADAM17, M1 receptor) , it is well-suited for use as a negative control compound in screening campaigns targeting kinases, GPCRs, or metalloproteases. Its documented inactivity profile reduces the risk of false-positive interference when used alongside active pyrimidine-sulfonamide hybrids .

Physicochemical Reference Standard for Lipophilic Pyrimidine-Sulfonamide Congeners

With characterized calculated properties (clogP ~1.40, TPSA 90.3 Ų) [1], this compound can serve as a physicochemical benchmark for HPLC retention time calibration, LogP determination, or computational model validation when developing or comparing more polar or more lipophilic analogs within the pyrimidine-2,4-dione sulfonamide series.

Whole-Organism Phenotypic Profiling Probe in Zebrafish Toxicology

The compound's registration in ZFIN with a defined phenotype term [2] makes it a candidate reference compound for zebrafish-based developmental toxicity or behavioral screening panels, particularly when seeking to include a compound with documented but non-lethal phenotypic effects for assay quality control.

Synthetic Intermediate for Diversification of the Sulfonamide Moiety

The N-cyclohexyl-N-ethylsulfonamide group represents a sterically demanding, lipophilic substitution pattern that can be employed as a starting material for further derivatization, including N-dealkylation or cyclohexyl ring modification, to generate focused libraries of pyrimidine-sulfonamide compounds for SAR exploration [1].

Quote Request

Request a Quote for N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-5-pyrimidinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.